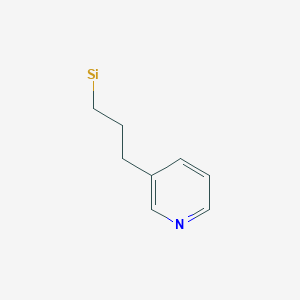
Pyridine, 3-(3-silylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(3-silylpropyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-silylpropyl)- typically involves the introduction of a silylpropyl group to the pyridine ring. One common method is the reaction of pyridine with a silylpropyl halide in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of Pyridine, 3-(3-silylpropyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-(3-silylpropyl)- undergoes various chemical reactions, including:
Oxidation: The silylpropyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the silylpropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and organometallic reagents are frequently employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or silylpropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(3-silylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(3-silylpropyl)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, known for its aromaticity and basicity.
3-(3-Bromopropyl)pyridine: A halogenated derivative with different reactivity.
3-(3-Hydroxypropyl)pyridine: An alcohol derivative with distinct chemical properties.
Uniqueness: Pyridine, 3-(3-silylpropyl)- stands out due to the presence of the silylpropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for functionalization, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H10NSi |
|---|---|
Molekulargewicht |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2 |
InChI-Schlüssel |
QKVVOJPDPQIHSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


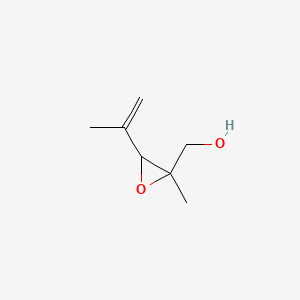
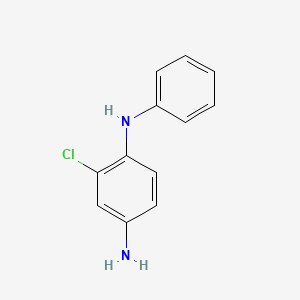
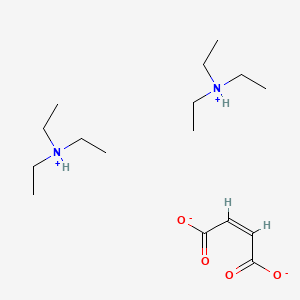
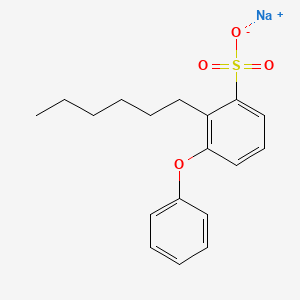
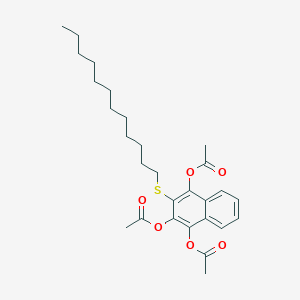
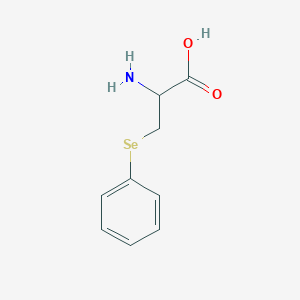
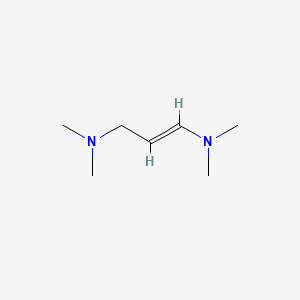

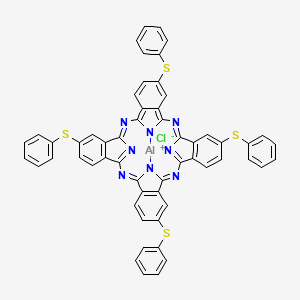
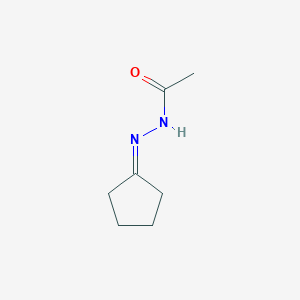
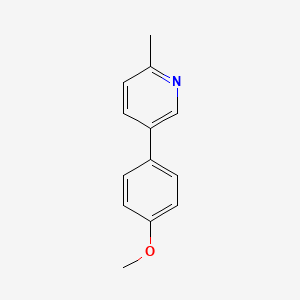
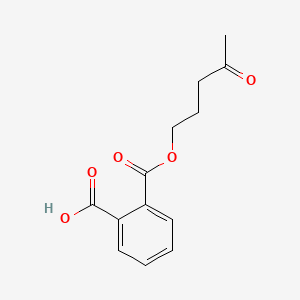
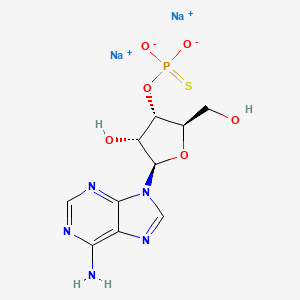
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
